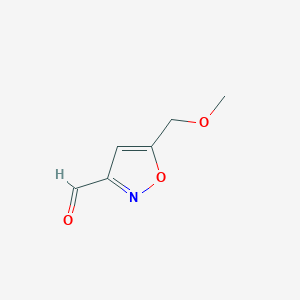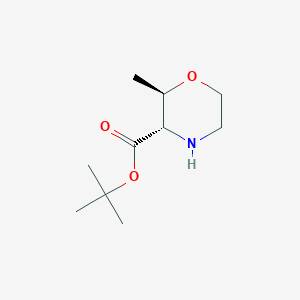
5-(Methoxymethyl)isoxazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Methoxymethyl)isoxazole-3-carbaldehyde” is a chemical compound with the molecular formula C6H7NO3 . It is widely used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of “5-(Methoxymethyl)isoxazole-3-carbaldehyde” consists of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 141.126.
Chemical Reactions Analysis
Isoxazole derivatives have been found to show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The substitution of various groups on the isoxazole ring imparts different activity .
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Hydroxyisoxazole-5-carbaldehydes
5-(Methoxymethyl)isoxazole-3-carbaldehyde has been utilized in the synthesis of 3-hydroxyisoxazole-5-carbaldehydes, which are valuable intermediates in creating analogs of CNS-active amino acids. This process involves the regioselective alkylation of 3-hydroxyisoxazole-5-ester and subsequent reduction and deprotection steps, highlighting its role in producing central nervous system (CNS) active compounds (Riess, Schön, Laschat, & Jäger, 1998).
Base-Mediated Rearrangement of Oxetanes
The compound has been implicated in the base-mediated rearrangement of oxetanes to form isoxazoles. This transformation is significant for providing access to 3,4-disubstituted isoxazoles, which are underrepresented but valuable in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks
5-(Methoxymethyl)isoxazole-3-carbaldehyde plays a role in the synthesis of 5-fluoroalkyl-substituted isoxazoles. These compounds are important for developing fluorinated analogs of bioactive compounds like ABT-418 and ESI-09 (Chalyk et al., 2019).
Synthesis of β-Phenylethylamines and NBOMe Derivatives
This compound has been used in the synthesis of β-phenylethylamines and NBOMe derivatives, which are currently being evaluated for their biological activities (Yempala & Cassels, 2017).
Synthesis of Hexahydro-3H-Xantheno[1,2-c]Isoxazoles
In the preparation of isoxazolidine and isoxazoline derivatives, 5-(Methoxymethyl)isoxazole-3-carbaldehyde has been used. These compounds are prepared via 1,3-dipolar cycloaddition reactions and are significant due to their diastereoselective formation (Rao et al., 2016).
Synthesis of Isoxazolyl-1,4-Dihydropyridines
This compound is crucial for synthesizing isoxazole carbaldehydes, which are key starting materials for creating isoxazole1,4-dihydropyridines. These derivatives have a range of applications in constructing more complex systems, including natural products (Mirzaei et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
The future directions of “5-(Methoxymethyl)isoxazole-3-carbaldehyde” and its derivatives could involve further exploration of their biological activities and therapeutic potential . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-1,2-oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-4-6-2-5(3-8)7-10-6/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQQPKTXCFQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)isoxazole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide](/img/structure/B2630948.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630950.png)
![1-Benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2630952.png)




![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2630960.png)
![3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2630962.png)


